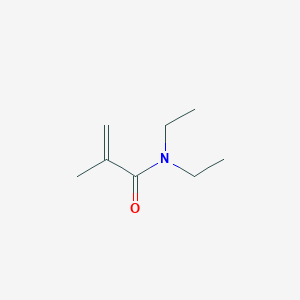

N,N-Diethylmethacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCVCHBBHPFWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969546 | |

| Record name | N,N-Diethyl-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-99-6 | |

| Record name | NSC56375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N,n Diethylmethacrylamide Monomer: Synthetic Methodologies and Precursor Chemistry

N,N-Diethylmethacrylamide (DEMA) is a vinyl monomer characterized by a methacrylamide (B166291) functional group with two ethyl substituents on the nitrogen atom. Its synthesis is of significant interest for the production of specialty polymers. The primary synthetic routes to DEMA involve the formation of an amide bond between a methacrylic acid derivative and diethylamine (B46881). The choice of synthetic method often depends on factors such as desired purity, scale, and the availability and cost of precursors.

The most common laboratory-scale synthesis involves the reaction of methacryloyl chloride with diethylamine. google.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of diethylamine, to neutralize the hydrochloric acid byproduct. google.com The reaction is generally performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the exothermic reaction and minimize side product formation.

Another prevalent method utilizes methacrylic anhydride (B1165640) as the acylating agent for diethylamine. scielo.br This approach avoids the generation of corrosive hydrogen chloride gas. The reaction is often conducted in an anhydrous solvent, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed to enhance the reaction rate. scielo.br

A third route involves the direct amidation of methacrylic acid or its esters (e.g., methyl methacrylate) with diethylamine. google.comgoogle.com This method can be more atom-economical but often requires more forcing conditions, such as higher temperatures or the use of specific catalysts, to drive the reaction to completion. google.comgoogle.com For instance, the reaction of methyl acrylate (B77674) with diethylamine can lead to the Michael addition product, which then undergoes amidation and subsequent thermal decomposition to yield the desired N,N-diethylacrylamide. google.com

The key precursors for the synthesis of this compound are summarized in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| Diethylamine | (C₂H₅)₂NH | Source of the diethylamino group |

| Methacryloyl chloride | CH₂=C(CH₃)COCl | Acylating agent |

| Methacrylic anhydride | [CH₂=C(CH₃)CO]₂O | Acylating agent |

| Methacrylic acid | CH₂=C(CH₃)COOH | Acylating agent precursor |

| Methyl methacrylate (B99206) | CH₂=C(CH₃)COOCH₃ | Acylating agent precursor |

Industrial and Laboratory Scale Synthesis Considerations for N,n Diethylmethacrylamide

The synthesis of N,N-Diethylmethacrylamide is performed at both laboratory and industrial scales, with different considerations for each.

Laboratory Scale Synthesis: In a laboratory setting, the primary focus is often on achieving high purity and well-characterized products for research purposes. The synthesis of N,N-disubstituted methacrylamides, including DEMA, is frequently carried out using methacrylic anhydride (B1165640) or methacryloyl chloride with the corresponding diamine or amine. scielo.br For instance, a typical laboratory procedure involves the dropwise addition of methacrylic anhydride in an anhydrous solvent like dichloromethane (B109758) to a solution of diethylamine (B46881), triethylamine (B128534), and a catalytic amount of 4-(dimethylamino)pyridine in an ice bath. scielo.br The reaction is often stirred at room temperature for an extended period, followed by an aqueous workup to remove water-soluble impurities and byproducts. scielo.br Purification is a critical step and is commonly achieved through column chromatography to isolate the monomer in high purity. scielo.br The use of a rotary evaporator to remove the solvent is a standard practice in these small-scale preparations. scielo.br

Industrial Scale Synthesis: On an industrial scale, the focus shifts towards cost-effectiveness, process safety, high yield, and process efficiency. google.com While the fundamental chemistry may be similar to laboratory methods, the implementation differs significantly. Methods that avoid expensive reagents, high pressures, or extreme temperatures are preferred. google.com For example, processes starting from (meth)acrylic acid or its esters are often considered for industrial production due to the lower cost of these precursors. google.comgoogle.com One patented industrial method for producing N,N-dialkylacrylamides involves the reaction of an acrylic acid ester with a dialkylamine to form a β-aminopropionate intermediate, followed by amidation and thermal cracking. google.com Continuous processing is often favored over batch processing to ensure consistent product quality and higher throughput. google.com The purification on an industrial scale typically relies on fractional distillation under reduced pressure rather than chromatography. google.comgoogle.com

The following table summarizes the key differences between laboratory and industrial scale synthesis of this compound.

| Consideration | Laboratory Scale | Industrial Scale |

| Primary Goal | High purity, characterization | Cost-effectiveness, high yield, safety |

| Typical Precursors | Methacryloyl chloride, Methacrylic anhydride | (Meth)acrylic acid, (Meth)acrylic acid esters |

| Reaction Conditions | Batch processing, controlled temperature (ice bath) | Continuous or large batch processing, optimized temperature and pressure for efficiency |

| Purification Method | Column chromatography, precipitation | Fractional distillation (often under vacuum) |

| Byproduct Handling | Aqueous workup, small-scale waste disposal | Byproduct recovery and recycling, large-scale waste treatment |

Strategies for Monomer Purification and Stabilization

Conventional Radical Homopolymerization of this compound

Conventional radical polymerization is a fundamental method for synthesizing poly(this compound) (PDEMA). This technique relies on the use of initiators that generate free radicals to start the polymerization process.

Initiator Systems and Reaction Parameters

The choice of initiator and reaction conditions plays a crucial role in determining the characteristics of the resulting polymer. A common initiator used in the free-radical polymerization of DEMA is 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). beilstein-journals.org The polymerization is typically carried out in a solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures, for instance, 70°C. beilstein-journals.org The molecular weight of the polymer can be influenced by the ratio of monomer to initiator and the presence of chain transfer agents. beilstein-journals.orggoogle.com For example, using thiol-functionalized phenols as chain transfer agents allows for the synthesis of PDEMA with specific end-groups. beilstein-journals.org

Another approach involves using redox initiation systems. For instance, the radical polymerization of N,N-dimethylacrylamide has been initiated by FeCl3-poly(tertiary amine) pairs in aqueous solutions. researchgate.net While this example pertains to a similar monomer, it illustrates the variety of initiator systems applicable to acrylamides. The molecular weight of the polymer can be controlled by adjusting the concentration of the initiator relative to the monomer. google.com

Below is a table summarizing typical initiator systems and reaction parameters for the conventional radical homopolymerization of DEMA and related acrylamides.

Table 1: Initiator Systems and Reaction Parameters for Conventional Radical Polymerization

| Initiator System | Monomer | Solvent | Temperature (°C) | Chain Transfer Agent | Reference |

| 2,2'-azobis(2-methylpropionitrile) (AIBN) | This compound | N,N-dimethylformamide (DMF) | 70 | 3-(4-(1,1-dimethylethan-1-yl)phenoxy)propane-1-thiol | beilstein-journals.org |

| AIBN | N,N-diethylacrylamide (DEAA) and N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA) | 1,4-dioxane | 60 | Not specified | nih.govmdpi.com |

| AIBN | N,N-diethylacrylamide and Glycidyl (B131873) methacrylate (B99206) | Tetrahydrofuran (B95107) (THF) | 60 | Not specified | mdpi.com |

| FeCl3-poly(tertiary amine) | N,N-dimethylacrylamide | Aqueous solution | Not specified | Not specified | researchgate.net |

Solvent Effects on Polymerization Kinetics and Product Characteristics

The solvent used in polymerization can significantly impact the reaction kinetics and the properties of the final polymer. advancedsciencenews.com For radical polymerizations, while historically considered less influential than in ionic polymerizations, solvent effects can be substantial. advancedsciencenews.com The choice of solvent can alter the rate of polymerization by affecting the activity coefficients of the monomer, the propagating radical, and the transition state. advancedsciencenews.com

For acrylamide (B121943) derivatives, polar solvents, particularly water, can increase the rate of polymerization. This is often attributed to hydrogen bonding between the solvent and the carbonyl group of the monomer. researchgate.net In the case of N,N-disubstituted acrylamides, the solvent can also influence the solubility of the resulting polymer, which in turn affects the reaction environment. For instance, in the anionic polymerization of N,N-dimethylacrylamide, the choice of solvent and additives was critical to prevent the polymer from precipitating out of the solution. mcmaster.ca

The characteristics of the resulting polymer, such as its molecular weight and tacticity, can also be influenced by the solvent. In anionic polymerization, the solvent, in conjunction with the counterion and temperature, plays a key role in controlling the stereoregularity of the polymer chains. mcmaster.caacs.org

Controlled/Living Radical Polymerization (CLRP) Techniques for Poly(this compound)

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of well-defined polymers.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined poly(this compound). This method allows for the creation of polymers with narrow molecular weight distributions. researchgate.net A typical ATRP system for DEMA involves a catalyst system such as CuBr/2,2'-bipyridyl with an initiator like ethyl-2-bromopropionate, often conducted in a solvent such as methanol. researchgate.netpku.edu.cn

Living radical polymerization of N,N-diethylacrylamide has also been achieved using a RuCl2(PPh3)3-based initiating system in conjunction with an alkyl halide initiator. cmu.edu These controlled polymerizations lead to polymers with predictable molecular weights and relatively low dispersity. researchgate.netcmu.edu

Table 2: ATRP Systems for this compound and Related Monomers

| Catalyst System | Initiator | Monomer | Solvent | Temperature (°C) | Reference |

| CuBr/2,2'-bipyridyl | Ethyl-2-bromopropionate | This compound | Methanol | Not specified | researchgate.netpku.edu.cn |

| RuCl2(PPh3)3/Al(Oi-Pr)3 | Alkyl halide (e.g., CCl3Br) | N,N-Diethylacrylamide | Toluene (B28343) | 60-80 | cmu.edu |

| CuCl/Me6TREN | Methyl 2-chloropropionate | N,N-dimethylacrylamide | Toluene | Room Temperature | researchgate.net |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CLRP method for producing well-defined poly(this compound). researchgate.net The choice of chain transfer agent (CTA) and solvent significantly influences the polymerization kinetics and can lead to induction periods. researchgate.net For the RAFT polymerization of DEMA, various dithiobenzoates have been used as CTAs, with cyanoisopropyl dithiobenzoate in toluene at 80°C showing high efficiency and a short induction period. researchgate.net

RAFT polymerization has been successfully used to create various architectures, including block copolymers. nih.govnih.govtandfonline.com For instance, well-defined double hydrophilic block copolymers of poly(ethylene glycol)-block-poly(N,N-diethylacrylamide) have been synthesized using a dithioester-terminated PEG as a macro-CTA. researchgate.net The living nature of RAFT polymerization allows for chain extensions, leading to high molecular weight polymers with low dispersity. qut.edu.au

Table 3: RAFT Polymerization Systems for this compound

| Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Resulting Polymer Architecture | Reference |

| Cyanoisopropyl dithiobenzoate | AIBN | Toluene | 80 | Homopolymer | researchgate.net |

| Cumyl dithiobenzoate | AIBN | Toluene, Dioxane, or Bulk | Not specified | Homopolymer | researchgate.net |

| tert-Butyl dithiobenzoate | AIBN | Toluene, Dioxane, or Bulk | Not specified | Homopolymer | researchgate.net |

| Dithioester terminated PEG | Not specified | Not specified | Not specified | Block copolymer (PEG-b-PDEAm) | researchgate.net |

| 4-(tert-butyl)phenyl 2-(((ethylthio)carbonothioyl)thio)-2-methylpropanoate | Not specified | Aqueous | 25 | Homopolymer | qut.edu.au |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a robust technique for synthesizing well-defined polymers without the need for metal catalysts. acs.org Well-defined poly(N,N-diethylacrylamide) has been successfully synthesized for the first time using NMP. acs.org The polymerization can be carried out in a solvent like toluene, using a tertiary alkoxyamine initiator such as BlocBuilder, which is based on the nitroxide SG1. acs.org This method allows for high monomer conversion and a linear increase in number-average molar mass with conversion. acs.org

NMP has also been utilized to create block copolymers containing poly(N,N-diethylacrylamide). For example, diblock copolymers with a poly(acrylic acid) segment and a poly(N,N-diethylacrylamide) block have been synthesized in an aqueous dispersion using a water-soluble macroalkoxyamine. icp.ac.ru

Copolymerization of N,n Diethylmethacrylamide: Diverse Architectures and Functionalization

Random Copolymerization of N,N-Diethylmethacrylamide with Co-monomers

Random copolymerization involves the statistical incorporation of two or more different monomer units into a single polymer chain. This approach is widely used to modify the properties of the resulting polymer, such as its thermoresponsiveness, hydrophilicity, and reactivity.

The random copolymerization of DEAAm with other acrylamide (B121943) and methacrylate (B99206) derivatives has been explored to fine-tune the characteristics of the final polymer.

N-Ethylacrylamide (NEAm): The copolymerization of DEAAm with N-ethylacrylamide results in random copolymers whose thermal transition in aqueous solution is influenced by the comonomer ratio. nih.govwhiterose.ac.uk Studies have shown that the cloud-point temperature of these copolymers increases with a higher content of PNEAm. nih.govwhiterose.ac.uk

N-Hydroxymethylacrylamide (NHMAA): The introduction of N-hydroxymethylacrylamide as a comonomer with DEAAm can impact the lower critical solution temperature (LCST) of the resulting copolymer. pku.edu.cn The presence of the hydroxyl group in NHMAA can lead to increased hydrogen bonding interactions with water, affecting the phase transition behavior. pku.edu.cnresearchgate.net

Glycidyl (B131873) Methacrylate (GMA): Copolymers of DEAAm and glycidyl methacrylate, P(DEAAm-co-GMA), have been successfully synthesized through free radical copolymerization. mdpi.comresearchgate.netnih.gov These copolymers are of interest due to the reactive epoxy groups of GMA, which allow for post-polymerization modification. mdpi.comnih.gov It has been observed that the cloud point temperatures of these copolymers decrease as the GMA content increases. mdpi.comnih.gov

Table 1: Examples of Random Copolymerization of this compound

| Comonomer | Polymerization Method | Key Findings |

| Acrylamide | Radical Polymerization | Allows for modulation of copolymer properties. researchgate.net |

| N-Ethylacrylamide | Free Radical Polymerization | Cloud-point temperature increases with higher N-ethylacrylamide content. nih.govwhiterose.ac.uk |

| N-Hydroxymethylacrylamide | Free Radical Polymerization | Affects the lower critical solution temperature of the copolymer. pku.edu.cnresearchgate.net |

| Glycidyl Methacrylate | Free Radical Copolymerization | Resulting copolymers have reactive epoxy groups for further functionalization; cloud point decreases with increasing GMA content. mdpi.comresearchgate.netnih.gov |

The composition of a copolymer is determined by the reactivity ratios of the comonomers, which describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer. For the copolymerization of N,N-diethylacrylamide (DEAAm) with other monomers, determining these reactivity ratios is crucial for controlling the final copolymer composition and, consequently, its properties.

For instance, in the copolymerization of DEAAm with N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA), a series of copolymers with varying compositions were synthesized, indicating that the incorporation of each monomer can be controlled by the feed ratio. nih.govmdpi.com Similarly, in the copolymerization of DEAAm with glycidyl methacrylate (GMA), it was found that GMA is more reactive than DEAAm, leading to a higher incorporation of GMA in the copolymer than in the initial monomer feed. nih.gov The reactivity ratios for the copolymerization of N-isopropylacrylamide (a similar alkyl acrylamide) and GMA were reported as r1 = 0.39 and r2 = 2.69, further supporting the higher reactivity of GMA. nih.gov

The Fineman-Ross and Kelen-Tudos methods are commonly used to determine these reactivity ratios from experimental data. researchgate.net For the copolymerization of DEA with acrylamide, these methods were used to obtain the reactivity ratios, which then allowed for the calculation of the average segment length of each monomer in the copolymer chain. researchgate.net

Block Copolymerization of this compound

Block copolymers are composed of two or more distinct polymer chains (blocks) linked together. The block copolymerization of this compound (DEAAm) allows for the creation of well-defined architectures with unique properties, often leading to self-assembly in solution.

Controlled polymerization techniques are essential for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.

Diblock Copolymers: Diblock copolymers containing a poly(N,N-diethylacrylamide) (PDEAAm) block have been synthesized using various controlled polymerization methods. Anionic polymerization has been employed to create diblock copolymers with monomers like styrene, tert-butyl methacrylate, and 2-vinylpyridine. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized to prepare thermo-sensitive diblock copolymers of N,N-diethylacrylamide and N-vinylpyrrolidone. nih.gov Nitroxide-mediated polymerization (NMP) has also been used to synthesize diblock copolymers of poly(acrylic acid) and PDEAAm in an aqueous dispersion. rsc.org

Triblock Copolymers: The synthesis of ABC-type triblock copolyacrylamides has been achieved through copper-mediated reversible deactivation radical polymerization. nih.gov Additionally, aqueous single electron transfer living radical polymerization (SET-LRP) has been employed to synthesize multi-block copolymers of various acrylamides, including DEAAm. rsc.org

Amphiphilic block copolymers consist of both hydrophilic (water-loving) and hydrophobic (water-fearing) blocks. In a selective solvent (one that is good for one block and poor for the other), these copolymers can self-assemble into various nanostructures, such as micelles and vesicles. mdpi.com

Block copolymers of DEAAm can exhibit amphiphilic behavior, particularly when combined with a hydrophilic block. For example, diblock copolymers of DEAAm and a hydrophilic monomer can form core-shell micelles in aqueous solution, where the hydrophobic PDEAAm block forms the core and the hydrophilic block forms the corona. mdpi.com The self-assembly of methacrylate-based amphiphilic block copolymers has been studied, demonstrating the formation of micelles and compound micelles in aqueous solution for diblock copolymers, and vesicular structures for triblock copolymers. core.ac.uk The self-assembly behavior can also be influenced by external stimuli like temperature and pH, especially when the blocks are responsive to these changes. uni-bayreuth.de

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles in situ. mdpi.comnih.gov In a typical PISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block in the reaction medium. mdpi.comaston.ac.uk This leads to the self-assembly of the forming block copolymer into various morphologies, such as spheres, worms, or vesicles, directly during the polymerization. mdpi.comrsc.org

PISA has been successfully applied to the synthesis of block copolymers containing N,N-diethylacrylamide. aston.ac.uk For instance, RAFT aqueous dispersion polymerization has been used with water-miscible monomers like DEAAm to create well-defined nano-objects. aston.ac.uk The morphology of the resulting nanoparticles is typically dependent on the relative lengths of the stabilizer and core-forming blocks. mdpi.com Nitroxide-mediated polymerization (NMP) has also been utilized in PISA to prepare poly(sodium acrylate)-block-poly(N,N-diethylacrylamide) spheres. nih.gov A reverse sequence PISA approach has also been developed where a hydrophobic block is used as a precursor and a hydrophilic monomer like N,N'-dimethylacrylamide is polymerized from it in a concentrated aqueous solution, leading to self-assembly upon dilution. nih.govacs.org This demonstrates the versatility of PISA in creating complex nanostructures with DEAAm and related monomers. nih.govacs.org

Graft Copolymerization Involving this compound Units

Graft copolymers containing this compound (DEAAm) units exhibit a range of architectures, from simple "grafting onto" and "grafting from" structures to more complex star-shaped and brush-like morphologies. These structures are achieved through various polymerization techniques, leading to materials with tunable properties, particularly in terms of their responsiveness to external stimuli like temperature and pH.

One common approach involves the "grafting onto" method, where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. For instance, a thermothickening graft copolymer has been synthesized by grafting thermosensitive poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide) (P(DEAAm-co-DMAA)) side chains onto a hydrophilic poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) backbone. This process typically involves the use of coupling agents to facilitate the reaction between the side chains and the backbone.

The "grafting from" technique, where monomer units are polymerized from active sites along a polymer backbone, has also been employed to create DEAAm-containing graft copolymers. A notable example is the synthesis of a thermo- and pH-sensitive graft copolymer with a chitosan (B1678972) backbone and poly(this compound) (PDEAAm) side chains through radical graft polymerization. researchgate.net This method allows for the formation of well-defined graft structures.

More complex architectures, such as star-shaped copolymers, have been synthesized using a "core-first" approach with multifunctional initiators. acs.org For example, three-, four-, and six-arm star-shaped PDEAAm have been prepared via organocatalytic group transfer polymerization (GTP). acs.org Another example involves the synthesis of a four-arm star-shaped porphyrin-centered PDEAAm via reversible addition-fragmentation chain transfer (RAFT) radical polymerization. researchgate.net These star polymers exhibit unique solution properties due to their defined core and multiple arms.

Comb-like or brush-like architectures, where dense side chains are grafted onto a linear backbone, represent another class of DEAAm-containing graft copolymers. These are often synthesized using controlled radical polymerization techniques to achieve a high grafting density. For instance, comb-like block copolymers with a polyimide backbone and poly(N,N-dimethylaminoethyl methacrylate) side chains, a monomer structurally similar to DEAAm in its stimuli-responsive behavior, have been prepared using atom transfer radical polymerization (ATRP). researchgate.net These structures can exhibit distinct self-assembly behaviors in solution.

The diverse architectural possibilities of graft copolymers incorporating DEAAm are summarized in the table below, highlighting the synthetic strategies and resulting polymer structures.

| Grafting Technique | Backbone Polymer | Grafted Chains | Resulting Architecture | Reference |

| Grafting onto | Poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) | Poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide) | Thermothickening Graft Copolymer | |

| Grafting from | Chitosan | Poly(this compound) | Thermo- and pH-sensitive Graft Copolymer | researchgate.net |

| Core-first (GTP) | Multifunctional silyl (B83357) ketene (B1206846) acetal (B89532) initiator | Poly(this compound) | 3-, 4-, and 6-Arm Star-Shaped Polymers | acs.org |

| Core-first (RAFT) | Porphyrin-based initiator | Poly(this compound) | 4-Arm Star-Shaped Polymer | researchgate.net |

| Grafting from (ATRP) | Polyimide | Poly(N,N-dimethylaminoethyl methacrylate) | Comb-like Block Copolymer | researchgate.net |

Cross-linked Poly(this compound) Systems

Homopolymer Hydrogels and Network Properties

Poly(this compound) (PDEAAm) homopolymer hydrogels are cross-linked, three-dimensional networks that exhibit thermoresponsive behavior in aqueous solutions. These materials undergo a volume phase transition temperature (VPTT), shrinking and expelling water as the temperature rises above this critical point, which is typically around 32-34°C. nih.gov The network structure is formed by polymerizing this compound in the presence of a cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBA).

The properties of these single network (SN) hydrogels, including their swelling ratio, VPTT, and the sharpness of the phase transition, are highly dependent on the network density. This density is controlled by the concentration of the cross-linking agent used during synthesis. nih.gov Higher cross-linker concentrations lead to a more tightly cross-linked network, which generally results in a lower swelling capacity and can influence the temperature and range of the volume phase transition. The synthesis of these hydrogels is often carried out via free radical polymerization, initiated by a redox system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). mdpi.com

The network properties of PDEAAm hydrogels have been compared to those of the more commonly studied poly(N-isopropylacrylamide) (PNIPAM) hydrogels. Studies have shown that the swelling of PDEAAm hydrogels has a stronger dependency on the concentration of the cross-linking agent compared to PNIPAM hydrogels. nih.gov

Double Network (DN) Hydrogels with Poly(this compound) as a Component

Double network (DN) hydrogels are a class of interpenetrating polymer networks (IPNs) known for their enhanced mechanical properties compared to conventional single network hydrogels. When PDEAAm is incorporated as one of the components, the resulting DN hydrogel combines the thermoresponsiveness of PDEAAm with the properties of the second network.

The synthesis of PDEAAm-based DN hydrogels is typically a two-step process. nih.govmdpi.com First, a single network hydrogel of PDEAAm is prepared with a relatively high cross-linking density. This first network is then swollen in a solution containing the monomer for the second network (e.g., acrylamide or N,N'-dimethylacrylamide), a cross-linking agent, and a polymerization initiator. nih.govmdpi.com The polymerization of the second network within the first creates the interpenetrating structure of the DN hydrogel. nih.govmdpi.com

Characterization of these DN hydrogels involves a variety of techniques to probe their structure and properties. Swelling measurements are used to determine the equilibrium swelling ratio and to study the volume phase transition in response to temperature changes. nih.govnih.govresearchgate.net Differential scanning calorimetry (DSC) provides information on the enthalpy changes associated with the phase transition. nih.govnih.govresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy can be employed to investigate the mobility of the polymer chains and the state of water within the hydrogel network. nih.govnih.govresearchgate.net

The table below summarizes the components used in the synthesis of representative PDEAAm-based DN hydrogels.

| First Network | Second Network Monomer | Cross-linking Agent (First Network) | Cross-linking Agent (Second Network) | Reference |

| Poly(this compound) | Acrylamide | N,N'-methylenebis(acrylamide) | N,N'-methylenebis(acrylamide) | nih.govmdpi.com |

| Poly(this compound) | N,N'-dimethylacrylamide | N,N'-methylenebis(acrylamide) | N,N'-methylenebis(acrylamide) | nih.govnih.govresearchgate.net |

The interpenetration of a second, typically hydrophilic and non-thermoresponsive, network significantly influences the thermoresponsive behavior of the PDEAAm component in a DN hydrogel. nih.govmdpi.comnih.govresearchgate.netnih.gov The presence of the hydrophilic second network, such as polyacrylamide (PAAm) or poly(N,N'-dimethylacrylamide) (PDMAAm), generally leads to a less sharp and broader volume phase transition compared to a PDEAAm single network hydrogel. nih.govnih.govresearchgate.net

The extent of this influence depends on the composition and cross-linking densities of both networks. By tuning these parameters, the thermoresponsive properties of the DN hydrogel can be precisely controlled. For example, the temperature-induced changes in the deswelling of DN hydrogels composed of PDEAAm and PAAm are more gradual than in PDEAAm SN hydrogels. mdpi.com

End-Group Functionalization of Poly(this compound) Chains

The functionalization of the end-groups of Poly(this compound) (PDEAAm) chains is a key strategy for tailoring the properties of the polymer and for its conjugation to other molecules or surfaces. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose as they allow for the synthesis of polymers with well-defined molecular weights and a high degree of end-group fidelity. rsc.orgcmu.edu

One common approach involves synthesizing PDEAAm with a reactive end-group that can be subsequently modified. For example, RAFT polymerization can be used to produce PDEAAm with a dithioester or trithiocarbonate (B1256668) end-group. rsc.orgacs.org This end-group can then be removed or transformed into a thiol group, which is a versatile handle for a variety of "click" chemistry reactions, such as thiol-ene and thiol-isocyanate reactions. rsc.orgacs.org These reactions proceed with high efficiency and under mild conditions, allowing for the introduction of a wide range of functionalities. For instance, the reaction of a thiol-terminated PDEAAm with various isocyanates has been shown to yield end-functionalized polymers with nearly quantitative conversion. acs.org

Free-radical chain transfer polymerization using functional chain transfer agents (CTAs) is another effective method for producing end-functionalized PDEAAm. beilstein-journals.orgnih.gov For example, thiol-functionalized 4-alkylphenols have been used as CTAs to synthesize PDEAAm with hydrophobic end-groups. beilstein-journals.orgnih.gov

The nature of the end-group can have a significant impact on the solution properties of PDEAAm, particularly its lower critical solution temperature (LCST). Hydrophobic end-groups tend to lower the cloud point of the polymer solution, with the effect being more pronounced for lower molecular weight polymers. beilstein-journals.orgnih.gov Conversely, introducing hydrophilic end-groups can increase the LCST. The table below provides examples of end-group functionalization of PDEAAm and the methods used.

| Polymerization Method | Functionalization Strategy | End-Group Functionality | Reference |

| Free-radical chain transfer polymerization | Use of functional CTA | 4-alkylphenol | beilstein-journals.orgnih.gov |

| RAFT Polymerization | Post-polymerization modification (thiol-isocyanate click chemistry) | Thiocarbamate | acs.org |

| RAFT Polymerization | Post-polymerization modification (thiol-ene click chemistry) | Various | rsc.org |

| RAFT Polymerization | Post-polymerization modification (thiolysis of oxiranes) | Alcohol | rsc.org |

Controlled Chain Transfer Agent Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). The choice of the chain transfer agent (CTA) is crucial for achieving good control over the polymerization of DEAAm. Dithiobenzoates and trithiocarbonates are common classes of CTAs employed for this purpose.

The effectiveness of a RAFT agent is determined by its transfer constant, which is influenced by the nature of the R (leaving) and Z (stabilizing) groups of the CTA molecule (R-S-C(=S)-Z). For the polymerization of acrylamides like DEAAm, the selection of these groups is critical to balance the rates of addition and fragmentation, thereby ensuring a controlled process.

Research has shown that for the RAFT polymerization of N,N-diethylacrylamide, dithiobenzoate-based CTAs can provide good control. For instance, studies have compared the performance of different dithiobenzoates, revealing that the structure of the R group significantly impacts the polymerization kinetics, including the presence of an induction period. researchgate.netacs.org One study found that using cyanoisopropyl dithiobenzoate resulted in a very short induction period and high polymerization efficiency in toluene (B28343) at 80 °C. researchgate.net In contrast, cumyl and tert-butyl dithiobenzoates led to longer induction periods, which was attributed to slower fragmentation of the intermediate radicals. researchgate.net

Trithiocarbonates have also been successfully used as CTAs for DEAAm polymerization. These agents can offer advantages such as reduced retardation and applicability to a broader range of monomers for block copolymer synthesis. The choice between a dithiobenzoate and a trithiocarbonate often depends on the desired polymer architecture and the specific reaction conditions.

The following table summarizes the results from RAFT polymerization of DEAAm using different CTAs, highlighting the control achieved over the molecular weight and polydispersity.

Table 1: RAFT Polymerization of this compound with Various Chain Transfer Agents

| Chain Transfer Agent (CTA) | R Group | Z Group | Solvent | Molar Mass (Mn, g/mol ) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| Cyanoisopropyl dithiobenzoate | Cyanoisopropyl | Phenyl | Toluene | Targeted | Low | researchgate.net |

| Cumyl dithiobenzoate | Cumyl | Phenyl | Toluene | Targeted | Low | researchgate.net |

| tert-Butyl dithiobenzoate | tert-Butyl | Phenyl | Toluene | Targeted | Low | researchgate.net |

Impact of End-Group Chemistry on Solution Behavior and Stimuli-Responsiveness

Hydrophobic end-groups tend to lower the cloud point of PDEAAm. This is because the hydrophobic nature of the end-group promotes the dehydration and collapse of the polymer chains at a lower temperature. The magnitude of this effect is inversely proportional to the molecular weight of the polymer; for shorter polymer chains, the end-group constitutes a larger fraction of the molecule and thus has a more significant influence. beilstein-journals.orgnih.govresearchgate.net For instance, PDEAAm chains terminated with hydrophobic alkylphenol groups have been shown to have significantly lower cloud points compared to unmodified PDEAAm. beilstein-journals.orgnih.gov

Furthermore, the end-groups can be designed to be stimuli-responsive themselves, imparting additional functionalities to the polymer. A notable example is the incorporation of thioether linkages in the end-groups. These thioether groups can be oxidized to more hydrophilic sulfoxides or sulfones. beilstein-journals.orgnih.gov This chemical transformation increases the hydrophilicity of the end-group, leading to a significant increase in the cloud point of the PDEAAm solution. beilstein-journals.orgnih.gov This oxidation-responsive behavior allows for dynamic control over the polymer's solubility.

Another strategy involves the use of host-guest chemistry. Hydrophobic end-groups can be designed to form inclusion complexes with cyclodextrins. beilstein-journals.orgnih.gov The encapsulation of the hydrophobic end-group by the cyclodextrin (B1172386) molecule effectively masks its hydrophobicity, leading to an increase in the cloud point. beilstein-journals.orgnih.gov This interaction is reversible and can be disrupted by competitive guest molecules or changes in temperature, offering another layer of control over the polymer's solution behavior.

The table below provides data on how different end-groups and external stimuli affect the cloud point of PDEAAm.

Table 2: Influence of End-Group Chemistry on the Cloud Point of Poly(this compound)

| End-Group | Stimulus | Change in Cloud Point (°C) | Reference |

|---|---|---|---|

| 3-(4-(1,1-dimethylethan-1-yl)phenoxy)propane-1-thiol | None | Decrease | beilstein-journals.orgnih.gov |

| 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propane-1-thiol | None | Decrease | beilstein-journals.orgnih.gov |

| Thioether-containing end-group | Oxidation to Sulfoxide | Increase (up to 8 °C) | beilstein-journals.orgnih.gov |

Physicochemical Behavior and Phase Transitions of Poly N,n Diethylmethacrylamide Aqueous Systems

Thermoresponsive Phenomena: Lower Critical Solution Temperature (LCST) and Volume Phase Transition

Poly(N,N-diethylmethacrylamide) (PDEAAm) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. cmu.edu Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. As the temperature increases and surpasses the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into a compact globule state. cmu.eduaip.org This reversible process is driven by changes in the hydrophobic and hydrophilic interactions between the polymer and water molecules. nih.gov

Molecular Mechanisms of Coil-to-Globule Transitions in Poly(this compound)

The coil-to-globule transition of Poly(this compound) (PDEAAm) in aqueous solutions is a complex phenomenon driven by changes in molecular interactions as the temperature is varied. nih.gov At temperatures below the LCST, the polymer is soluble, with polymer chains existing in an extended, random coil conformation. This is due to the formation of hydrogen bonds between the amide groups of the polymer and the surrounding water molecules, which creates a shell of hydration and keeps the polymer chains dissolved. cmu.edu

As the temperature increases towards the LCST, the kinetic energy of the water molecules increases, leading to the disruption of these ordered water structures around the polymer chains. cmu.edu This decrease in hydration exposes the hydrophobic N,N-diethyl groups of the polymer. Consequently, intramolecular and intermolecular hydrophobic interactions become dominant, causing the polymer chains to collapse into a more compact, globular state to minimize contact with water. cmu.edunih.gov This transition from a hydrated coil to a dehydrated globule is the microscopic origin of the macroscopic phase separation observed at the LCST. cmu.edu The process involves the breaking of polymer-water hydrogen bonds and the formation of intra- and interchain interactions between the polymer segments. nih.gov

Factors Governing LCST of Poly(this compound) Homopolymers

The Lower Critical Solution Temperature (LCST) of Poly(this compound) (PDEAAm) homopolymers is not a fixed value but is influenced by several factors that can be modulated to tune the phase transition temperature for specific applications. rsc.org

The concentration of the polymer in an aqueous solution has a notable effect on its cloud point temperature, which is the temperature at which the solution becomes turbid upon heating. Generally, as the polymer concentration increases, the cloud point temperature tends to decrease. rsc.orgrsc.org This is attributed to the increased frequency of intermolecular interactions and aggregation at higher concentrations, which facilitates the phase separation process at a lower temperature. rsc.org The LCST is technically defined as the minimum point on the temperature-concentration phase diagram. rsc.org Below a certain concentration, typically around 0.5 wt%, the aggregation of polymer particles may be too slow or insufficient to be detected by spectrophotometry, which can lead to an apparent increase in the measured LCST. cmu.edu

The phase diagram of PDEAAm in water illustrates the relationship between polymer concentration and the phase separation temperature. For example, in aqueous two-phase systems with dextran (B179266) or poly(ethylene glycol), phase separation can be observed at total polymer concentrations as low as 6 wt%. rsc.org

The molecular weight of the PDEAAm polymer has a significant impact on its LCST, particularly in the lower molecular weight range. cdnsciencepub.comresearchgate.net Studies have shown an inverse relationship between the LCST and the molecular weight; as the molecular weight increases, the LCST decreases. cdnsciencepub.comresearchgate.net This is because longer polymer chains have a higher probability of forming intermolecular hydrophobic contacts, which promotes aggregation and phase separation at lower temperatures.

However, this effect becomes less pronounced at higher molecular weights. Research indicates that the LCST remains relatively constant above a critical molecular weight of approximately 2 x 10^5 g/mol . cdnsciencepub.comcdnsciencepub.com For instance, one study observed a decrease in LCST from 32.9 to 30.9 °C as the weight-average molecular weight (Mw) increased from 13 to 58 kg/mol , with minimal changes at higher molecular weights. researchgate.net

The polydispersity index (PDI), which measures the distribution of molecular weights in a polymer sample, also plays a role. Samples with a narrower polydispersity generally exhibit a sharper and more well-defined phase transition. researchgate.netcdnsciencepub.com

| Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (Mw/Mn) | LCST (°C) |

|---|---|---|---|

| 9,600 | 13,000 | 1.35 | 32.9 |

| 18,100 | 25,000 | 1.38 | 32.4 |

| 48,700 | 58,000 | 1.19 | 30.9 |

| 204,000 | 280,000 | 1.37 | 30.5 |

| 593,000 | 750,000 | 1.26 | 30.4 |

| 1,300,000 | - | - | 30.4 |

The addition of inorganic salts to aqueous solutions of PDEAAm significantly affects its LCST, and this effect generally follows the Hofmeister series. acs.org The Hofmeister series ranks ions based on their ability to structure or destructure water, which in turn influences the solubility of polymers.

Ions are broadly categorized as kosmotropes (salting-out) or chaotropes (salting-in). Kosmotropic anions, which are strongly hydrated (e.g., CO₃²⁻, SO₄²⁻, F⁻, Cl⁻), enhance the structure of water. acs.org This promotes the hydrophobic effect and leads to a decrease in the LCST of PDEAAm. acs.org The addition of sodium chloride, for example, results in a linear decrease of the LCST with increasing salt concentration. cmu.edu

Conversely, chaotropic anions, which are weakly hydrated (e.g., SCN⁻, ClO₄⁻, I⁻, Br⁻), tend to disrupt the structure of water. acs.org At low concentrations, these ions can increase the LCST by interacting directly with the polymer, which enhances its solubility. acs.org However, at higher concentrations, they can also lead to a salting-out effect, causing the LCST to decrease. acs.org Spectroscopic studies suggest that weakly hydrated anions may bind to the α-protons of the polymer backbone. acs.org

| Salt | Effect on LCST | Ion Type |

|---|---|---|

| Na₂SO₄ | Decreases | Kosmotropic |

| NaCl | Decreases | Kosmotropic |

| NaBr | Increases at low conc., decreases at high conc. | Chaotropic |

| NaI | Increases at low conc., decreases at high conc. | Chaotropic |

| NaSCN | Increases at low conc., decreases at high conc. | Chaotropic |

However, the interaction between surfactants and thermoresponsive polymers can be more complex. In some cases, a minimum in the LCST can be observed as a function of surfactant concentration. wiley.com This suggests that at certain concentrations, the surfactant may promote the aggregation of polymer chains, leading to a decrease in the LCST, while at other concentrations, the stabilizing effect of surfactant binding dominates.

Kinetic Aspects of Temperature-Induced Phase Separation

The thermally induced phase separation of poly(this compound) (PDEAAm) in aqueous solutions is a dynamic process involving the transition of polymer chains from a hydrated random coil state to a dehydrated, hydrophobic globule state. cmu.edu The initial step in this phase separation is the disruption of the ordered water structure surrounding the polymer coil, which is then followed by the collapse of the polymer molecule into a globule. cmu.edu

The kinetics of this process are sensitive to external conditions. For instance, the measured Lower Critical Solution Temperature (LCST) is dependent on the rate of heating; a faster heating rate of 5 °C min⁻¹ for a 0.2 wt % PDEAAm solution results in an apparent LCST of 41 °C, which is 8 °C higher than the value obtained at a much slower heating rate of 0.06 °C min⁻¹. cmu.edu

Studies using laser temperature-jump techniques have provided deeper insight into the dynamics of this phase separation. researchgate.net These investigations reveal that the process is characterized by two distinct time constants, a fast component (τfast) and a slow component (τslow), which are observed regardless of the polymer's concentration or molecular weight. researchgate.net The existence of a rapid phase separation component has not been observed in the more commonly studied poly(N-isopropylacrylamide) (PNIPAM) systems. researchgate.net Furthermore, the slower phase separation process in PDEAAm is notably faster than that in PNIPAM. researchgate.net The rapid phase separation is suggested to originate from the presence of polymer aggregates that are formed even at temperatures below the cloud point, indicating a different phase separation mechanism for PDEAAm compared to PNIPAM. researchgate.net

LCST Modulation in this compound Copolymers

Conversely, copolymerizing DEAAm with a more hydrophilic monomer increases the LCST. For example, when N-ethylacrylamide (NEAm), which is more hydrophilic due to its NH group that can participate in hydrogen bonding, is copolymerized with DEAAm, the cloud-point temperature of the resulting copolymer rises with increasing NEAm content. mdpi.com This modification of the LCST is a direct consequence of the temperature-dependent interplay between hydrogen bonding and hydrophobic interactions. kpi.ua At lower temperatures, strong hydrogen bonding between the hydrophilic groups of the polymer (like amide groups) and water facilitates dissolution. kpi.ua As the temperature increases, these hydrogen bonds weaken while hydrophobic interactions among the side groups become stronger, leading to phase separation. kpi.ua By adjusting the co-monomer composition, this balance can be shifted, thus tuning the LCST. kpi.ua

Below is a data table summarizing the effect of different co-monomers on the LCST of DEAAm-based copolymers.

| Co-monomer | Co-monomer Type | Effect on LCST | Research Finding |

| Glycidyl (B131873) methacrylate (B99206) (GMA) | More Hydrophobic | Decrease | The critical solution temperatures of P(DEAAm-co-GMA) copolymers decrease linearly with increasing GMA content. mdpi.comresearchgate.net |

| N-ethylacrylamide (NEAm) | More Hydrophilic | Increase | The cloud-point temperature of P(DEAAm-co-NEAm) copolymers increases with increasing NEAm content. mdpi.com |

Aqueous systems of PDEAAm and its copolymers often exhibit thermal hysteresis, where the temperature of dissolution upon cooling (clearing point) is lower than the temperature of phase separation upon heating (cloud point). A significant hysteresis between heating and cooling cycles has been observed for PDEAAm, and this behavior persists even at low polymer concentrations. rsc.org The extent of this hysteresis can also be influenced by the heating and cooling rates. rsc.org

In copolymer systems, the nature of the co-monomer can influence the degree of hysteresis. For instance, copolymers of this compound and glycidyl methacrylate, P(DEAAm-co-GMA), have been found to exhibit thermoresponsive behavior with a small amount of hysteresis. mdpi.comresearchgate.net The phenomenon of hysteresis is linked to the kinetics of hydration and dehydration and the rearrangement of polymer chains. During heating, the polymer chains collapse into compact globules to minimize contact with water. Upon cooling, the re-hydration and un-coiling of these chains back to a dissolved state can be kinetically hindered, leading to a lower transition temperature. researchgate.net The stability of the collapsed state and the energy barrier for re-solvation contribute to the extent of the observed hysteresis. researchgate.netshef.ac.uk

| System | Hysteresis Observation | Influencing Factors |

| Poly(N,N-diethylacrylamide) (PDEAAm) | Strong hysteresis observed between heating and cooling. rsc.org | Concentration, Heating/Cooling Rate. rsc.org |

| Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) (P(DEAAm-co-GMA)) | Small extent of hysteresis. mdpi.comresearchgate.net | Co-monomer composition. |

Intermolecular and Intramolecular Interactions in Aqueous Media

The thermoresponsive behavior of Poly(this compound) (PDEAAm) in water is governed by a delicate balance between hydrogen bonding and hydrophobic interactions. cmu.edumdpi.com At temperatures below the LCST, the polymer is soluble in water. In this state, the carbonyl groups of the amide side chains are associated with water molecules through hydrogen bonds, and the hydrophobic ethyl groups are also hydrated. mdpi.com The formation of hydrogen bonds between the polymer and water contributes favorably to the enthalpy of mixing, promoting dissolution. cmu.edumdpi.com

As the temperature is raised towards the LCST, these interactions shift. The hydrogen bonds between the polymer and water weaken, and the ordered water structure around the hydrophobic groups is disrupted. kpi.uamdpi.com This process leads to the dehydration of the polymer chains, particularly the ethyl groups, which then engage in hydrophobic interactions with each other. mdpi.com This shift favors polymer-polymer interactions over polymer-water interactions, causing the polymer to collapse from an extended coil to a compact globule, which macroscopically manifests as phase separation. cmu.edumdpi.com

Interestingly, even above the LCST, the carbonyl groups of PDEAAm remain partially hydrated and continue to form some hydrogen bonds with water molecules. mdpi.com Infrared spectroscopy studies confirm that the phase transition from the coil to the globule state is associated with the dehydration of both the amide and the alkyl groups. acs.org The amide group of PDEAAm has been found to be more hydrated than that of the more studied poly(N-isopropylacrylamide) (PNiPA). acs.org The enthalpy of phase separation for aqueous PDEAAm, a measure of the strength of the polymer-water hydrogen bonding system, has been determined to be 22.9 J/g of polymer. cmu.edu

The structure and dynamics of water molecules in the immediate vicinity of a PDEAAm chain, known as the hydration shell, are critical to its solubility and phase transition. Below the LCST, water molecules form an ordered shell of hydration around the polymer coil. cmu.edu However, spectroscopic studies have revealed that PDEAAm possesses a less-ordered and smaller hydration shell compared to poly(N-isopropylacrylamide) (PNIPAM). acs.org

A key finding is that the structure of the PDEAAm hydration shell appears to be insensitive to the clouding transition. acs.org This suggests that the coil-to-globule transition and subsequent aggregation of multiple polymer chains can occur without a significant transformation of the hydration shell structure itself. acs.org This contrasts with the long-held belief for many thermoresponsive polymers that a disruption of a clathrate-like hydration shell is the primary driver of polymer collapse. researchgate.net Instead, for PDEAAm, the transition seems to be driven more by the entropic gain from releasing water molecules and the favorable hydrophobic interactions between the dehydrated ethyl groups. mdpi.com

Self-Organization and Aggregate Formation in Poly(this compound) Solutions

The ability of PDEAAm to self-organize in solution is a key characteristic that underpins its utility in various applications. This behavior is largely driven by the balance of hydrophilic and hydrophobic interactions within the polymer chain and with the surrounding solvent molecules.

In aqueous solutions, PDEAAm exhibits thermoresponsive behavior, undergoing a coil-to-globule transition at its lower critical solution temperature (LCST), which is approximately 33°C for low molecular weight polymers. beilstein-journals.org Below the LCST, the polymer chains are in a hydrated, extended coil state. As the temperature approaches and surpasses the LCST, the polymer chains dehydrate and collapse, leading to the formation of more compact structures.

This transition often results in the formation of aggregates. Initially, individual polymer chains collapse to form unimolecular micelles or globules. As the concentration increases or with changes in other environmental factors, these can further assemble into larger, multimolecular structures known as mesoglobules. researchgate.netacs.org These mesoglobules are dense, collapsed polymer states that are distinct from the initial hydrated coils. The formation of these structures is a critical aspect of the phase separation behavior of PDEAAm solutions. researchgate.net

The self-assembly is not limited to aqueous environments. Block copolymers containing PDEAAm can also form well-defined aggregates like micelles and vesicles in organic solvents, often triggered by external stimuli such as temperature. nih.gov For instance, a block copolymer of poly(N,N-diethylacrylamide)-b-poly(4-acryloylmorpholine) has been shown to aggregate in tetrahydrofuran (B95107). nih.gov

| Aggregation Behavior of PDEAAm Block Copolymers |

| System |

| Poly(N,N-diethylacrylamide)-b-poly(4-acryloylmorpholine) |

This table illustrates the self-assembly behavior of a PDEAAm block copolymer in an organic solvent, highlighting the formation of micelles and vesicles upon a temperature trigger.

The "breath figure" method is a technique used to create porous materials by allowing water droplets to condense on the surface of a polymer solution as the solvent evaporates. rsc.org Recent research has demonstrated that PDEAAm can induce spontaneous emulsification during this process. rsc.orgrsc.org

When PDEAAm is dissolved in a solvent like carbon disulfide (CS₂), which is immiscible with water, it can act as a surfactant. rsc.orgrsc.org During the breath figure process, as water vapor condenses on the cooling surface of the PDEAAm/CS₂ solution, the PDEAAm facilitates the spontaneous formation of water-in-oil emulsions. rsc.org This results in the creation of porous films with a hierarchical structure, featuring both large micron-sized pores from the condensed water droplets and smaller, submicron-sized pores from the emulsified droplets. rsc.orgdntb.gov.ua

The extent of this emulsification and the resulting pore structure are influenced by the concentration of PDEAAm and the solidification time of the solution. rsc.orgrsc.org A higher concentration of PDEAAm leads to an increased degree of emulsification and a greater number of submicron pores. rsc.org This unique property of PDEAAm to promote spontaneous emulsification within the breath figure method offers a novel approach to fabricating hierarchically porous materials with potential applications in separation, cell culture, and biosensing. rsc.orgrsc.org

| Effect of PDEAAm Concentration on Breath Figure Method |

| PDEAAm Concentration |

| Low |

| High |

This table summarizes the influence of Poly(this compound) concentration on the degree of spontaneous emulsification and the resulting pore structure during the breath figure method.

Aqueous Two-Phase Systems (ATPS) Incorporating Poly(this compound)

Aqueous two-phase systems (ATPS) are formed by mixing two incompatible water-soluble components, such as two different polymers or a polymer and a salt, above a certain critical concentration. rsc.orgua.pt These systems separate into two distinct aqueous phases and are widely used for the separation and purification of biomolecules and other substances due to their biocompatible nature. researchgate.netnih.gov

PDEAAm has been successfully incorporated into both polymer/polymer and polymer/salt ATPS. rsc.org For instance, ATPS can be formed using PDEAAm in combination with other polymers like dextran or polyethylene (B3416737) glycol (PEG). rsc.org The formation of these phases is dependent on factors such as polymer concentration, molar mass, temperature, and pH. rsc.org

Similarly, polymer/salt ATPS can be created by combining PDEAAm with a salt solution, such as magnesium sulfate. nih.gov These systems are often advantageous due to the lower cost of the salt component compared to a second polymer. jmb.or.kr The choice between a polymer/polymer or polymer/salt system depends on the specific application and the properties of the target molecule to be separated. jmb.or.kr

| Common Components for ATPS |

| ATPS Type |

| Polymer/Polymer |

| Polymer/Salt |

This table provides examples of common components used to form aqueous two-phase systems with Poly(this compound).

The thermoresponsive behavior of PDEAAm is significantly affected by the environment of an ATPS. rsc.org Research has shown a notable shift in the cloud point temperature of PDEAAm when it is part of an ATPS compared to its behavior in a pure aqueous solution. rsc.orgrsc.org This phenomenon is attributed to the "macromolecular crowding" effect, where the presence of the other polymer or high salt concentration in the system alters the hydration state and interactions of the PDEAAm chains.

This modulation of the thermoresponsive properties of PDEAAm within an ATPS opens up new possibilities for creating advanced, stimuli-responsive materials. For example, it could be utilized in the development of multicompartment hydrogels or for the controlled release and separation of substances in biotechnological applications. rsc.org The ability to tune the phase transition temperature of PDEAAm by incorporating it into an ATPS provides a powerful tool for designing smart and functional polymer systems.

Theoretical and Computational Investigations of N,n Diethylmethacrylamide Polymer Systems

Molecular Dynamics (MD) Simulations of Poly(N,N-Diethylmethacrylamide)

Molecular dynamics (MD) simulations provide a powerful lens to examine the behavior of Poly(this compound) (PDEAAm) at the atomic level. These simulations model the interactions between polymer chains and solvent molecules, offering insights into structural changes and dynamic processes that are fundamental to the polymer's thermoresponsive behavior. dntb.gov.ua

MD simulations are employed to study the conformational changes of single PDEAAm chains as a function of temperature. frontiersin.org A key parameter monitored in these simulations is the radius of gyration (Rg), which provides a measure of the polymer chain's compactness. Below the lower critical solution temperature (LCST), PDEAAm chains adopt an extended, coil-like conformation, maximizing their interaction with water molecules. gmu.edu As the temperature increases towards and surpasses the LCST, the simulations show a distinct coil-to-globule transition. gmu.edu This collapse is characterized by a significant decrease in the radius of gyration, indicating that the polymer chain folds into a more compact, globular state to minimize contact with water. frontiersin.orggmu.edu

The simulations reveal that this transition is driven by a shift in the balance of interactions. At lower temperatures, hydrogen bonding between the amide groups of the polymer and water molecules is favorable. As temperature rises, the entropic cost of maintaining the ordered water structure around the hydrophobic diethyl groups becomes dominant, leading to the expulsion of water and polymer collapse. mdpi.com Different force fields and water models can be tested within the simulation framework to find combinations that accurately reproduce experimentally observed transition temperatures. researchgate.netuni-paderborn.de

Table 1: Simulated Conformational Changes of a PDEAAm Oligomer in Water

| Temperature (K) | Polymer Conformation | Radius of Gyration (Rg) Trend | Dominant Interaction |

|---|---|---|---|

| 280 | Extended Coil | High | Polymer-Water Hydrogen Bonding |

| 305 (LCST) | Transitioning | Decreasing | Shifting Balance |

| 330 | Collapsed Globule | Low | Intra-polymer Hydrophobic Interactions |

MD simulations can be extended to larger systems containing multiple polymer chains to model the macroscopic phenomenon of phase separation. Below the LCST, the polymer chains are well-dissolved and distributed throughout the aqueous solution. As the simulation temperature is increased above the LCST, the chains undergo the coil-to-globule transition and then aggregate, forming polymer-rich clusters that separate from the water-rich phase. frontiersin.orggmu.edu This process mirrors the experimentally observed clouding of PDEAAm solutions. mdpi.com

A critical aspect of PDEAAm's thermoresponse is its interaction with the surrounding water molecules, often referred to as hydration water. MD simulations are uniquely suited to probe the dynamics of this water. stanford.edu The velocity autocorrelation function of water molecules can be calculated from simulation trajectories, and its Fourier transform yields the vibrational density of states (VDOS), or power spectrum. nih.gov

Studies on similar polymer systems show that water in the first hydration shell of the polymer exhibits dynamics that are distinct from bulk water. nih.gov For instance, the reorientational motion of water molecules near the polymer is often slower. As the polymer collapses, a significant portion of this hydration water is expelled into the bulk. Simulations can quantify this release and analyze changes in hydrogen bond lifetimes between the polymer and water, and between water molecules themselves. nih.gov The vibrational spectra obtained from simulations can show shifts in characteristic frequencies (e.g., the OH stretching band of water) that correspond to changes in the local hydrogen-bonding environment as the system passes through the phase transition. nih.gov This provides a molecular-level explanation for results obtained from experimental techniques like IR spectroscopy. stanford.edu

Thermodynamic Modeling of Poly(this compound) Phase Transitions

Thermodynamic models offer a complementary, macroscopic perspective to the atomistic detail of MD simulations. These models use mathematical frameworks to describe and predict the equilibrium swelling and collapse behavior of PDEAAm hydrogels. frontiersin.org

The swelling behavior of PDEAAm hydrogels is often described using models based on the Flory-Rehner theory, which considers the total free energy of the hydrogel system. nih.gov This free energy is typically divided into three main components: the free energy of mixing between the polymer and the solvent, the elastic free energy of the polymer network, and the free energy associated with ionic interactions if charged groups are present. frontiersin.org

A recently developed thermodynamic model for PDEAAm-based hydrogels employs a van't Hoff analysis approach. researchgate.netmdpi.com This model treats the temperature-induced volume phase transition as a two-state equilibrium between a swollen state (with bound water) and a collapsed state (with free water). researchgate.net The model allows for the fitting of experimental swelling data (swelling ratio as a function of temperature) to a theoretical curve, enabling the extraction of key thermodynamic parameters that govern the transition. researchgate.netmdpi.com Such models are crucial for predicting how factors like crosslink density and copolymer composition will affect the hydrogel's swelling capacity and transition temperature. nih.govresearchgate.net

By applying thermodynamic models to experimental data from techniques like differential scanning calorimetry (DSC), it is possible to quantify the enthalpy (ΔH) and entropy (ΔS) changes associated with the phase transition. researchgate.netmdpi.com For aqueous PDEAAm solutions, the enthalpy of phase separation has been measured at approximately 22.9 J/g, which corresponds to 2.9 kJ per mole of repeating units. cmu.edu This endothermic enthalpy change reflects the energy required to break the hydrogen bonds between the polymer and water molecules during the transition. cmu.edu The phase separation itself occurs when the unfavorable entropy term (TΔS), related to the ordering of water around the polymer's hydrophobic groups, begins to dominate the favorable enthalpy of mixing at temperatures above the LCST. cmu.edu

These models also provide a framework for categorizing the states of water within the hydrogel. Water in hydrogels is broadly classified into three types:

Strongly Bound Water (or Non-freezing Water): This water is directly associated with the hydrophilic groups of the polymer network through hydrogen bonds and does not freeze at 0°C. researchgate.net Its content is primarily determined by the chemical structure of the polymer. nih.gov

Weakly Bound Water (or Freezing Bound Water): This is interfacial water that is loosely associated with the polymer network and exhibits a depressed freezing point. researchgate.net

Free Water (or Bulk Water): This water is located in the larger pores of the hydrogel network and has properties similar to pure water, freezing at 0°C. researchgate.net

During the collapse of a PDEAAm hydrogel, it is primarily the free and weakly bound water that are expelled, while a significant amount of strongly bound water can remain associated with the collapsed polymer network. researchgate.netmdpi.com Thermodynamic models can quantify the amounts of free and bound water, providing insight into how the hydrogel's composition influences its hydration properties and transition behavior. researchgate.net

Table 2: Thermodynamic Parameters and Water States in PDEAAm Systems

| Parameter | Description | Typical Value/Observation | Method of Determination |

|---|---|---|---|

| ΔH (Enthalpy of Phase Separation) | Energy absorbed to break polymer-water hydrogen bonds. | ~2.9 kJ/mol of repeating units cmu.edu | Differential Scanning Calorimetry (DSC) cmu.edu |

| ΔS (Entropy of Phase Separation) | Change in randomness, dominated by water release. | Positive (favorable for phase separation) | Calculated from ΔH and LCST |

| Strongly Bound Water | Water directly interacting with the polymer chain. | Remains partially even after collapse researchgate.netmdpi.com | DSC, NMR, Thermodynamic Modeling researchgate.netresearchgate.net |

| Free Water | Bulk-like water within the hydrogel pores. | Largely expelled during collapse mdpi.com | DSC, Thermodynamic Modeling researchgate.netresearchgate.net |

Quantum Chemical Calculations for Monomer and Polymer Interactions

Quantum chemical calculations are a powerful tool for elucidating the intricate interactions at the molecular level that govern the behavior of monomeric and polymeric systems. These computational methods provide valuable insights into reaction mechanisms, molecular structures, and the energetic landscapes of chemical processes. However, a comprehensive review of the scientific literature reveals a notable absence of specific quantum chemical calculation studies focused on this compound and its corresponding polymer systems.

While extensive research, including theoretical and computational investigations, has been conducted on structurally related compounds such as N,N-dimethylacrylamide and other N,N-dialkylacrylamides, the same level of detailed analysis for this compound is not apparent in the available literature. For instance, studies on other N,N-disubstituted acrylamides have explored their polymerization kinetics and the influence of various factors on their reactivity. Some computational work has also touched upon the general non-polymerizability of N,N-dialkylmethacrylamides, which may contribute to the limited research focus on this specific monomer.

The absence of dedicated quantum chemical studies on this compound means that detailed data regarding its monomer-monomer and monomer-polymer interactions, such as interaction energies, optimized geometries, and electronic properties derived from first-principles calculations, are not available. Consequently, the creation of data tables and a detailed discussion of research findings as requested for this section cannot be fulfilled based on the current body of scientific literature.

Further theoretical and computational research would be necessary to provide the specific quantum chemical insights into the monomer and polymer interactions of this compound. Such studies would be instrumental in building a more complete understanding of its chemical behavior and potential for polymerization.

Advanced Characterization Techniques for Poly N,n Diethylmethacrylamide and Its Derivatives

Spectroscopic Analysis for Structural and Compositional Characterization

Spectroscopic methods are indispensable for probing the chemical structure and composition of PDEA. These techniques provide detailed information about the arrangement of atoms and functional groups within the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural elucidation of PDEA. The ¹H NMR spectrum provides a detailed map of the proton environments within the polymer.

In the ¹H NMR spectrum of PDEA, distinct signals corresponding to different proton groups can be observed. The protons of the methyl groups (–CH₃) in the ethyl substituents typically appear as a triplet at approximately 1.08 ppm. mdpi.com The methylene (B1212753) protons (–NCH₂–) adjacent to the nitrogen atom show more complex splitting patterns and resonate at around 3.22 and 3.46 ppm. mdpi.com This splitting is a consequence of the magnetic anisotropy exerted by the nearby carbonyl group. mdpi.com The protons of the polymer backbone, specifically the methylene (–CH₂–) and methine (–CH–) groups, are observed at approximately 1.70 ppm and 2.57 ppm, respectively. mdpi.com The absence of signals in the 5-7 ppm region confirms the successful polymerization of the vinyl group of the monomer. mdpi.com

For comparison, in the closely related Poly(N,N-dimethylacrylamide) (PDMA), the characteristic resonances for the N(CH₃)₂ protons are found between 2.8 and 3.2 ppm, the methine proton (CH) between 2.3 and 2.7 ppm, and the methylene protons (CH₂) between 1.2 and 1.7 ppm. mcmaster.ca Analysis of these signals allows for the confirmation of the polymer structure and can be used to determine the degree of polymerization by comparing the integrals of the end-groups to the repeating monomer units. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(N,N-Diethylmethacrylamide) in CDCl₃ mdpi.com

| Proton Group | Chemical Shift (ppm) |

| Methyl (–CH₃) | 1.08 |

| Methylene (backbone, –CH₂–) | 1.70 |

| Methine (backbone, –CH–) | 2.57 |

| Methylene (ethyl, –NCH₂–) | 3.22 and 3.46 |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in PDEA and their local environment.